1,1-Dichloro-2-methylbutane
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Overview
Description
1,1-Dichloro-2-methylbutane is an organic compound with the molecular formula C5H10Cl2. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis. The compound is part of the alkane family, specifically a chlorinated alkane, and is known for its reactivity due to the presence of two chlorine atoms attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-methylbutane can be synthesized through the chlorination of 2-methylbutane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the carbon chain.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where 2-methylbutane is exposed to chlorine gas under controlled conditions to ensure efficient chlorination and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-2-methylbutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to 2-methylbutane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-)
Bases: Potassium hydroxide (KOH), sodium ethoxide (NaOEt)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed:
Alcohols and Ethers: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Alkanes: Formed through reduction reactions.
Scientific Research Applications
1,1-Dichloro-2-methylbutane has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Employed in the development of certain pharmaceutical compounds.
Material Science: Utilized in the production of specialized polymers and materials.
Chemical Research: Serves as a model compound for studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-methylbutane primarily involves its reactivity due to the presence of two chlorine atoms. These chlorine atoms make the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include:
Nucleophilic Attack: The chlorine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Base-Induced Elimination: Strong bases can abstract protons from the carbon chain, resulting in the formation of double bonds (alkenes).
Comparison with Similar Compounds
1,1-Dichloro-2-methylbutane can be compared with other chlorinated alkanes such as:
1,2-Dichloroethane: Used as a solvent and in the production of vinyl chloride.
1,1,1-Trichloroethane: Used as a solvent and in the production of refrigerants.
1,1-Dichloroethane: Used as a solvent and in the production of other chemicals.
Uniqueness: this compound is unique due to its specific structure, which includes two chlorine atoms on the same carbon atom, making it highly reactive and suitable for various chemical transformations.
Properties
CAS No. |
57171-61-6 |
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Molecular Formula |
C5H10Cl2 |
Molecular Weight |
141.04 g/mol |
IUPAC Name |
1,1-dichloro-2-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-3-4(2)5(6)7/h4-5H,3H2,1-2H3 |
InChI Key |
QUZVKAQHTIEVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(Cl)Cl |
Origin of Product |
United States |
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